molecular formula C12H8ClFO2 B6380981 2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol CAS No. 1261942-20-4

2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol

Cat. No.: B6380981
CAS No.: 1261942-20-4
M. Wt: 238.64 g/mol
InChI Key: KULOZWRQMBYDHX-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol is a chemical compound with the molecular formula C12H8ClFO2 It is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a biphenyl structure

Properties

IUPAC Name

2-chloro-5-(3-fluoro-5-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2/c13-11-2-1-7(5-12(11)16)8-3-9(14)6-10(15)4-8/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULOZWRQMBYDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685911
Record name 4-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-20-4
Record name 4-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The chloro and fluoro groups can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and hydroxy groups allows it to form specific interactions with biological molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoro phenol: Similar structure but lacks the hydroxy group.

    3-Fluoro-4-hydroxyphenyl phenol: Similar structure but different positioning of functional groups.

Uniqueness

2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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